[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
Preparation Methods
The synthesis of 4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE involves multiple steps, typically starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the imidazole ring.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures, often using acidic or basic catalysts.
Scientific Research Applications
4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-(3,5-Diiodo-4-methoxyphenyl)ethan-1-amine: This compound shares the diiodo and methoxyphenyl groups but differs in its overall structure and applications.
4-(3,5-Diiodo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: This compound has a similar core structure but includes additional functional groups that alter its properties and applications.
The uniqueness of 4-(3,5-DIIODO-4-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19I2N3O2 |
---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
[4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H19I2N3O2/c1-14-21(23(31)15-8-4-3-5-9-15)22(16-12-17(26)24(32-2)18(27)13-16)30-20-11-7-6-10-19(20)29-25(30)28-14/h3-13,22H,1-2H3,(H,28,29) |
InChI Key |
GWYNVHKLSRZFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)I)OC)I)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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